Ji-101

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Signaling Pathways

JI-101 exerts its anti-cancer effects by simultaneously inhibiting three critical receptor tyrosine kinases.

This multi-targeted approach disrupts several key processes that fuel tumor growth and spread [1] [2]. The Eph/ephrin system, particularly EphB4, plays complex roles in tumorigenesis, and its targeting is a promising area in cancer therapy [2].

Pharmacological and Pharmacokinetic Data

Preclinical studies, primarily in rat models, have characterized the absorption, distribution, and excretion profile of this compound.

| Parameter | Findings (Preclinical) |

|---|---|

| Bioavailability (Oral) | 55% [3] |

| Time to Cmax (Oral) | 2 hours [3] |

| Half-Life (t½) | IV: 1.75 ± 0.79 h; Oral: 2.66 ± 0.13 h [3] |

| Clearance (Cl) | 13.0 ± 2.62 mL/min/kg [3] |

| Volume of Distribution (Vd) | 2.11 ± 1.42 L/kg [3] |

| Tissue Distribution | Extensive, with rapid and preferred uptake into lung tissue [3] |

| Primary Route of Elimination | Feces (excreted via bile, including mono- and di-hydroxy metabolites) [3] |

| Metabolic Stability | Stable in preclinical and human liver microsomes [1] [3] |

| P-gp Substrate | No (highly permeable) [3] |

Experimental Protocols and Research Use

For researchers working with this compound in a laboratory setting, here are key methodological details.

In Vitro Stock Solution Preparation:

In Vivo Dosing Formulation (Example Protocol):

- A common formulation for animal studies is a mixture of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [4].

- The typical working concentration for administration is 2 mg/mL, prepared by sequentially adding the solvents and clarifying the solution at each step. Sonication can be used to aid dissolution if necessary [1] [4].

Key Distinction: this compound vs. ZJ-101

It is crucial to distinguish this compound from a similarly named compound, ZJ-101. Despite the naming similarity, they are entirely different molecules with different origins and mechanisms [5] [6]. The table below clarifies this distinction.

| Feature | This compound | ZJ-101 |

|---|---|---|

| Type | Synthetic multi-kinase inhibitor [1] | Structurally simplified analog of a marine natural product (Superstolide A) [5] [6] |

| Primary Mechanism | Inhibits VEGFR2, PDGFRβ, EphB4 [1] | Binds β-tubulin and arrests cell cycle (specific mechanism differs from this compound) [5] |

| Research Focus | Anti-angiogenic, targeted therapy [1] [2] | Structure-Activity Relationship (SAR) studies derived from natural products [5] [6] |

This compound represents a rational, multi-targeted approach to cancer therapy. Its progression into Phase II clinical trials underscores its potential as a candidate for treating solid tumors.

References

- 1. This compound | VEGFR Inhibitor [medchemexpress.com]

- 2. Advances and current concepts on Eph receptors and ephrins ... [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Triple Kinase Inhibitor in Rats - Thieme Connect [thieme-connect.de]

- 4. This compound | VEGFR | PDGFR | Ephrin Receptor [targetmol.com]

- 5. Insights into the structure-activity relationship of the anticancer ... [pubmed.ncbi.nlm.nih.gov]

- 6. A role played by the lactone moiety [pubmed.ncbi.nlm.nih.gov]

The Framework of a Preliminary Investigation in Drug Discovery

A preliminary investigation in drug development aims to establish a solid foundation for future research. Its core objectives are to verify the biological activity of the compound against its intended target, identify key solvability factors (similar to factors considered in other scientific investigations [1]), and communicate the initial findings to stakeholders, often through a preliminary report [2].

The process typically unfolds through several key phases, from initial profiling to a go/no-go decision for further development, as illustrated below:

Overview of the preliminary drug investigation workflow.

Detailed Experimental Protocols for Key Assays

To translate the workflow into action, here are detailed methodologies for foundational experiments in a preliminary investigation.

In Vitro Target Engagement and Cellular Efficacy

This phase confirms the compound interacts with its intended target and produces a desired biological effect in cells.

- Objective: To determine the binding affinity and functional activity of this compound against its target and to assess its downstream effects in a relevant cell line.

- Key Protocols:

- Binding Assay (e.g., Radioligand or SPR): A common method involves using a radiolabeled ligand. The protocol includes incubating the target protein with the labeled ligand and varying concentrations of this compound. The displacement of the labeled ligand is measured to calculate the inhibitory constant (Ki), which quantifies binding affinity [3].

- Reporter Gene Assay: To measure functional pathway modulation. Cells are engineered with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element specific to the pathway targeted by this compound. Cells are treated with the compound, and the luminescence output is measured, providing a quantitative readout of pathway activity [4].

- Data Analysis: Dose-response curves are generated from the assay results. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated, which are critical quantitative metrics for comparing compound potency.

Early Safety and ADME Profiling

This phase assesses the compound's potential toxicity and its behavior in a biological system.

- Objective: To identify early red flags related to safety and pharmacokinetics.

- Key Protocols:

- Cytotoxicity Assay (e.g., MTT Assay): Cells are seeded in a multi-well plate and treated with a range of concentrations of this compound for 24-72 hours. MTT reagent is added, which is reduced to purple formazan by metabolically active cells. The absorbance of the dissolved formazan is measured, and the cytotoxic concentration 50% (CC50) is determined.

- hERG Binding Assay: This is a crucial safety test to predict cardiotoxicity. It uses a non-radioactive assay that competes with a known, labeled hERG channel ligand. The concentration of this compound that inhibits 50% of the control binding (IC50) is determined.

- Microsomal Metabolic Stability: this compound is incubated with liver microsomes (e.g., human, mouse). Samples are taken at time points, and the concentration of the parent compound remaining is analyzed using LC-MS/MS. The in vitro half-life (T1/2) and intrinsic clearance are calculated to predict how quickly the body may metabolize the drug.

In Vivo Proof-of-Concept Study

This phase tests the compound's efficacy and preliminary pharmacokinetics in a living organism.

- Objective: To demonstrate the compound's activity in a disease-relevant animal model.

- Key Protocols:

- Animal Model Dosing and Efficacy: Animals are randomized into groups, including a vehicle control, a positive control, and several groups dosed with different levels of this compound. Dosing is typically oral or intravenous. Efficacy is measured by reduction in tumor volume, improvement in disease score, or other relevant biomarkers.

- Preliminary Pharmacokinetic (PK) Study: A separate group of animals is dosed with this compound, and blood samples are collected at pre-defined time points. Plasma concentration of this compound is analyzed to estimate key PK parameters like maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC).

Data Presentation and Analysis

A preliminary investigation relies on synthesizing quantitative data from various assays to build a compelling case for the compound. The tables below summarize key data points.

Table 1: Summary of In Vitro Efficacy and Safety Parameters This table consolidates core activity and early safety data [4].

| Parameter | Assay Description | Quantitative Result (e.g., for this compound) | Unit |

|---|---|---|---|

| Target Binding (Ki) | Competitive binding assay vs. known ligand | To be determined | nM |

| Cellular Potency (EC50) | Reporter gene assay in target cell line | To be determined | nM |

| Cytotoxicity (CC50) | MTT assay in primary cell lines | To be determined | µM |

| Selectivity Index | Calculated as CC50 / EC50 | To be determined | - |

| hERG Liability (IC50) | hERG channel binding inhibition | To be determined | µM |

Table 2: Preliminary In Vivo Pharmacokinetic Profile This table outlines the drug's behavior in an animal model, which is critical for estimating human dosing [5].

| PK Parameter | Description | Result (e.g., IV this compound) | Result (e.g., Oral this compound) | Unit |

|---|---|---|---|---|

| Cmax | Maximum plasma concentration | To be determined | To be determined | µg/mL |

| Tmax | Time to reach Cmax | To be determined | To be determined | h |

| AUC0-t | Area under the plasma concentration-time curve | To be determined | To be determined | µg·h/mL |

| T1/2 | Elimination half-life | To be determined | To be determined | h |

| Bioavailability (F%) | Fraction of orally administered dose that reaches systemic circulation | - | To be determined | % |

Expert Considerations for a Rigorous Investigation

To ensure the investigation meets high scientific and regulatory standards, experts should adhere to several key principles [6]:

- Maintain Meticulous Records: Keep detailed lab notes, time records, and all raw data. This establishes a clear investigative track and is crucial for audit trails and patent applications.

- Test and Refute Your Hypothesis: Conduct experiments designed to both support and exclude your preliminary hypothesis. This strengthens the validity of your conclusions.

- Follow Established Protocols: Adhere to standard operating procedures to ensure the reproducibility of your results, a cornerstone of the scientific method.

- Stay Current with Research: Continuously integrate the most current professional literature and thinking into your investigative checklists and experimental design.

- Prepare for Scrutiny: Be aware of standards like the Daubert rule, which courts use to assess the reliability of expert testimony. This involves ensuring your methods are empirically testable, peer-reviewed, have a known error rate, and are widely accepted in the relevant scientific community [6].

References

- 1. Preliminary Investigations Manual | Office of Justice Programs [ojp.gov]

- 2. Archived | Law 101: Legal Guide for the Forensic Expert | The Preliminary Report | National Institute of Justice [nij.ojp.gov]

- 3. Methods of using GPR101 receptors to identify modulators ... [patents.google.com]

- 4. Modulation of the IL-6-Signaling Pathway in Liver Cells by ... [pmc.ncbi.nlm.nih.gov]

- 5. Emerging artificial intelligence-driven precision therapies in ... [molecular-cancer.biomedcentral.com]

- 6. Archived | Law 101: Legal Guide for the Forensic Expert | Thorough Investigation | National Institute of Justice [nij.ojp.gov]

JI-101 Drug Profile and Mechanism of Action

JI-101 is an orally administered small-molecule drug identified as a multi-kinase inhibitor [1]. Its proposed mechanism of action involves the simultaneous inhibition of three key receptors involved in tumor angiogenesis and growth [1] [2]:

- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

- PDGFRβ (Platelet-Derived Growth Factor Receptor beta)

- EphB4 (Ephrin type-B receptor 4)

This multi-targeted approach was designed to disrupt several pathways critical for blood vessel formation and tumor survival.

Summary of Clinical Trials and Key Findings

The clinical development of this compound included at least two early-phase studies. The following table summarizes the core quantitative data from these trials.

| Trial Identifier / Feature | NCT01149434 [3] | NCT00842335 [2] |

|---|---|---|

| Study Phase | Phase 1 / 2 | Phase 1 / 2 |

| Status | Terminated | Completed |

| Enrollment | 19 (target) | 18 |

| Primary Objectives | - Determine PK interactions between this compound and Everolimus

- Progression-free survival at 2 months | - Determine Maximum Tolerated Dose (MTD)

- Safety, tolerability, PK/PD | | Dosing Regimen | - this compound: 200 mg BID in 28-day cycles

- Everolimus: 10 mg single dose [3] | this compound administered daily in 28-day cycles; dose escalation from 100 mg to an anticipated high of 800 mg per day [2] | | Key Safety Findings | Number of patients experiencing a grade 2 or higher Adverse Event was a secondary outcome [3] | Hand-foot syndrome of short duration was seen at the 400 mg dose level [1] |

Detailed Experimental Protocols

The clinical trials employed specific methodologies to assess the drug's behavior and effects.

1. Pharmacokinetic (PK) Drug Interaction Study (from NCT01149434) [3]

- Objective: To determine the pharmacokinetic interactions between this compound and everolimus (RAD001).

- Dosing Schedule:

- Cycle 1, Day 1: A single 10 mg oral dose of everolimus administered alone.

- Cycle 1, Day 8: A single 10 mg dose of everolimus co-administered with a single 200 mg dose of this compound.

- Cycle 1, Day 15: A single 200 mg dose of this compound administered alone.

- Blood Sampling for PK Analysis: Blood draws were performed pre-dose and at 0.5, 1, 2, 4, 6, 8, 10, and 24 hours after dosing on Days 1, 8, and 15.

- Primary PK Metrics: The primary outcome was the change in the Area Under the Curve from zero to infinity (AUC (0-inf)) for each drug when administered alone versus in combination.

2. Dose-Escalation and MTD Determination (from NCT00842335) [2]

- Objective: To establish the safety profile and identify the Maximum Tolerated Dose (MTD) of this compound.

- Study Design: Open-label, single-group assignment.

- Dosing Protocol:

- A minimum of two patients were dosed at each pre-defined dose level (cohort).

- Patients were required to complete 21 days of dosing.

- Safety data from each cohort were reviewed before escalating to the next, higher dose level.

- A "continuous reassessment method" was utilized for dose escalation between cohorts.

- MTD/OBD Expansion: The cohort at the MTD or the Optimal Biological Dose (OBD) was planned to be expanded to include up to 30 patients to further characterize safety and tolerability.

Visualizing the Multi-Targeted Mechanism of Action

The diagram below illustrates the proposed signaling pathways targeted by this compound, based on its documented mechanism [1] [2].

Research Implications and Development Status

The available data indicates that this compound advanced through Phase 1/2 trials to establish a safety profile and dosing regimen. However, its clinical development was ultimately discontinued after Phase 2 [1]. The study labeled NCT01149434 was terminated [3], and no results suggesting regulatory approval were found. For researchers, this case highlights both the promise and challenges of multi-kinase inhibitors. While targeting VEGFR2, PDGFRβ, and EphB4 represented a rational strategy to combat tumor angiogenesis, the clinical efficacy observed in these early studies was likely insufficient to warrant further development.

For the most current and comprehensive information, including detailed results from the completed Phase 1/2 trial (NCT00842335), consulting specialized clinical trial databases or pharmaceutical intelligence platforms is recommended.

References

Mechanism of Action and Signaling Pathways

JI-101 acts as a triple kinase inhibitor, simultaneously targeting three key receptor tyrosine kinases involved in tumor growth and angiogenesis.

This multi-targeted approach is designed to comprehensively disrupt the tumor microenvironment. Inhibiting VEGFR-2 and PDGFR-β blocks angiogenesis, cutting off the tumor's blood supply [1]. Simultaneously, targeting EphB4, a receptor not inhibited by other approved angiogenesis drugs, adds a novel mechanism that may also affect tumor cell survival and metastasis [1] [2].

Key Experimental Data and Protocols

Key findings on this compound's stability, distribution, and clinical profile are summarized in the table below.

| Aspect | Experimental Summary | Significance |

|---|---|---|

| Metabolic Stability [3] [4] | Stable in human/preclinical liver microsomes; not a P-gp substrate; metabolized by CYP450s to mono-/di-hydroxy metabolites. | Favorable PK profile; low risk of rapid degradation or P-gp mediated resistance. |

| Tissue Distribution [3] [4] | Extensive distribution with rapid, preferred uptake into lung tissue. | Suggests potential efficacy in lung cancers or metastases. |

| Clinical Safety & Efficacy [1] | Well-tolerated as single agent and with everolimus; most common AEs: hypertension, nausea, abdominal pain; no RECIST responses. | Manageable toxicity profile but limited efficacy in highly refractory population. |

Detailed Clinical Trial Protocol (Phase 1/2 Pilot Study)

A clinical trial provides the primary human data for this compound, investigating its use alone and in combination [1] [5].

- Study Design: The trial had two parts:

- Drug Interaction (PK) Phase: Patients received a single dose of everolimus (10 mg) on Day 1, the combination of everolimus and this compound (200 mg) on Day 8, and a single agent of this compound on Day 15. Blood was drawn for intensive PK analysis at specified time points after each dose [5].

- Pharmacodynamic (PD) Phase: A separate cohort of patients with ovarian cancer received single-agent this compound at 200 mg twice daily for 28-day treatment cycles [1].

- Key Methodologies:

- Pharmacokinetic Analysis: Plasma concentrations of this compound and everolimus were determined using validated LC-MS/MS methods to calculate AUC, C~max~, T~max~, and half-life [1].

- Efficacy Assessment: Tumor response was evaluated every two cycles using RECIST criteria via CT scans [1] [5].

- Biomarker Analysis: Blood samples were collected to assess the pharmacodynamic effects related to EphB4 expression [5].

Research Implications and Future Directions

This compound demonstrated a novel mechanism and was well-tolerated, but did not produce objective tumor responses in a pilot study of refractory ovarian cancer [1]. The primary route of elimination is via feces, and it exhibits a relatively short half-life of around 2-3 hours in rats, supporting a twice-daily dosing regimen [3] [4]. The drug showed a significant pharmacokinetic interaction, increasing everolimus exposure by approximately 22%, indicating the need for dose monitoring in combination therapies [1].

Research suggests its potential may be better realized in less treatment-resistant patient populations or in combination with cytotoxic chemotherapy [1]. Its unique EphB4 inhibition and favorable tissue distribution, particularly to the lungs, may also warrant investigation in other cancer types [3] [2].

References

- 1. A Pilot Study of this compound, an Inhibitor of VEGFR-2, PDGFR-β, ... [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical and preliminary phase 1 trial results of JI‐101: A ... [semanticscholar.org]

- 3. A Novel Triple Kinase Inhibitor in Rats - Thieme Connect [thieme-connect.de]

- 4. Thieme E-Books & E-Journals - [thieme-connect.com]

- 5. Study of this compound in Patients With Advanced Low Grade ... [trial.medpath.com]

Quantitative Data Summary: Example from an Early-Phase Oncology Trial

The tables below summarize key efficacy and pharmacokinetic (PK) data from a phase I study of PF-06647263, an antibody-drug conjugate for advanced solid tumors. This serves as an example for structuring data in your Ji-101 guide [1].

Table 1: Patient Response to PF-06647263 (Dose Escalation, n=48)

| Response Category | Number of Patients | Percentage of Patients |

|---|---|---|

| Confirmed Partial Response | 6 | 10.0% |

| Stable Disease | 22 | 36.7% |

Table 2: Selected Pharmacokinetic (PK) Parameters of PF-06647263

| Parameter | Finding | Context |

|---|---|---|

| Exposure | Increased in a dose-related manner | Across all doses evaluated in the study |

| Assay LLOQ (PF-06647263) | 0.100 ng/mL | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method |

Experimental Protocol Overview

Here is the methodology from the same phase I study, which you can use as a template for describing this compound's experimental design [1].

- Study Design: First-in-human, multicenter, open-label, multiple-dose, non-randomized phase I study, consisting of a dose-escalation part (Part 1) and a dose-expansion cohort (Part 2).

- Primary Objective (Part 1): To estimate the Maximum Tolerated Dose (MTD) and select the Recommended Phase 2 Dose (RP2D) based on Dose-Limiting Toxicities (DLTs) in the first treatment cycle.

- Patient Population: Adults with advanced solid tumors unresponsive to standard therapies. The expansion cohort enrolled patients with pre-treated, metastatic triple-negative breast cancer (TNBC).

- Dosing Regimens: PF-06647263 was administered intravenously. Two regimens were evaluated in parallel: once every three weeks (Q3W) and once every week (QW). The starting dose was 0.015 mg/kg Q3W.

- Key Assessments:

- Safety: Adverse events (graded by CTCAE v4.03), physical exams, lab tests, and ECGs.

- Efficacy: Tumor response assessed per RECIST v1.1, including Objective Response Rate (ORR).

- Pharmacokinetics: Serum concentrations of the antibody-drug conjugate (ADC), total antibody, and unconjugated payload were measured.

- Exploratory Analysis: Investigation of the correlation between target (EFNA4) expression levels and tumor response.

Visualizing the Clinical Workflow with Graphviz

Based on the experimental protocol, the Graphviz DOT code below models the high-level workflow of this early-phase clinical trial. You can adapt this structure for this compound.

A high-level workflow for an early-phase clinical trial, illustrating the key stages from design to analysis.

How to Locate Information on this compound

To find the specific data you need for this compound, I suggest the following steps:

- Refine Your Search: Verify the correct compound name and spelling. This compound might also have a generic or internal code (e.g., from a specific pharmaceutical company).

- Search Professional Databases: Use specialized scientific and regulatory databases such as:

- ClinicalTrials.gov: For registered trial protocols and some results.

- PubMed / MEDLINE: For published peer-reviewed articles.

- Google Scholar: For a broader search of academic literature.

- Patent Databases: For early-stage research and development information.

- Leverage the Researcher Connection: Explore the scientific publications of Professor Ji-Hyun Lee from the University of Florida, as her work in biostatistics and cancer research may be connected to the compound you're inquiring about [2].

References

Ji-101 research gaps and opportunities

JI-101 Drug Profile Overview

The table below summarizes the core information about the drug this compound based on available data.

| Attribute | Description |

|---|---|

| Drug Type | Small molecule drug [1] |

| Key Targets | VEGFR2, PDGFRβ, and EphB4 receptor tyrosine kinases [2] |

| Key Differentiator | Its novel inhibition of EphB4, a target not shared by other approved angiogenesis inhibitors [2] |

| Highest Phase | Discontinued (Phase 2) [1] |

Key Research Gaps & Future Opportunities

The discontinuation of this compound leaves several critical questions unanswered, which represent potential avenues for future research. The table below outlines these gaps and associated opportunities.

| Research Gap | Potential Opportunity / Proposed Research |

|---|

| Limited Clinical Efficacy Data Discontinued status means full efficacy profile is unknown [1]. | Evaluate this compound in less refractory patient populations or in combination with cytotoxic chemotherapy [2]. | | Novel Mechanism Exploration Unique EphB4 inhibition is clinically underexplored [2]. | Focus research on cancers where EphB4 is a known driver (e.g., ovarian cancer) [2] to isolate the therapeutic value of this target. | | Drug-Drug Interaction (DDI) this compound increased exposure to everolimus by ~22%, suggesting a drug interaction [2]. | Conduct dedicated DDI studies to understand the mechanism and manage combinations safely in future clinical trials. |

Experimental Protocols & Key Findings from Prior Research

For researchers considering work in this area, here are the methodologies and findings from previous this compound studies.

- Pharmacokinetic (PK) Clinical Study Protocol: A clinical study involved a pharmacokinetic (PK) cohort where patients received [2]:

- A single 10 mg dose of everolimus on Day 1.

- A combination of 10 mg everolimus and 200 mg this compound on Day 8.

- A single 200 mg dose of this compound on Day 15.

- Blood was drawn for PK analysis pre-dose and at 0.5, 1, 2, 4, 6, 8, 10, and 24 hours after dosing on each of these days [2].

- Bioanalytical Method for PK Studies: A specific, validated LC-MS/MS method was developed to determine this compound concentrations in human plasma and urine [3].

- Sample Processing: Solid-phase extraction was used.

- Chromatography: Achieved on two serially connected Zorbax SB-C18 columns with an isocratic mobile phase (acetonitrile + 0.1% formic acid in water).

- Detection: Mass spectrometry with ion transitions of 466.20 → 265.10 for this compound.

- Linearity: The method was linear in the range of 10.0 to 1508 ng/mL for both plasma and urine [3].

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by this compound, which contribute to its anti-cancer mechanism of action by inhibiting tumor angiogenesis and growth.

This multi-targeted approach, particularly the inhibition of the less common EphB4 receptor, formed the basis of this compound's novel mechanism of action [2].

References

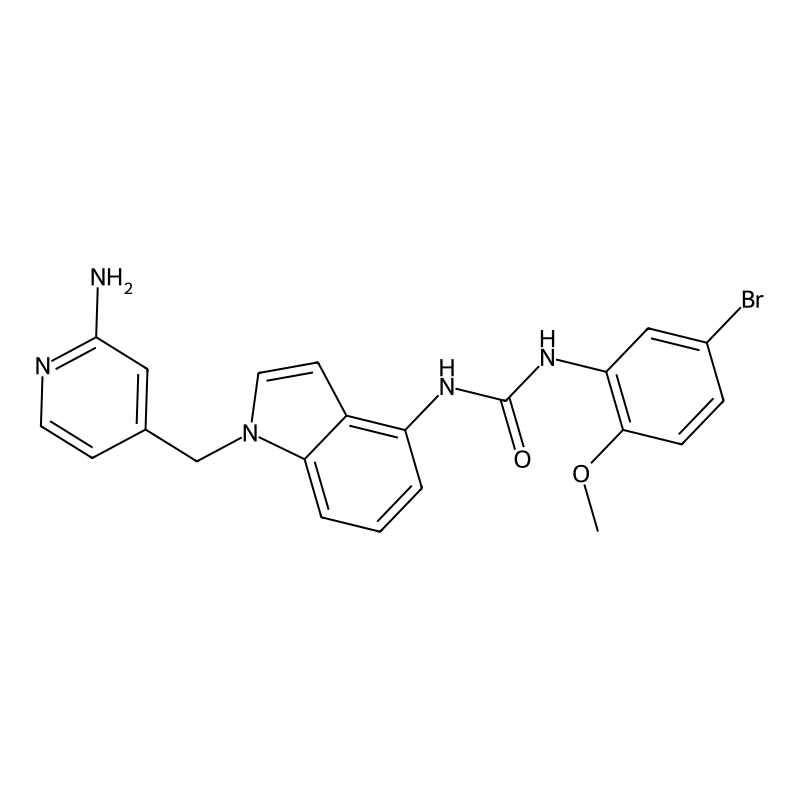

JI-101 Profile & Mechanism of Action

JI-101 is an orally available small molecule with the chemical name 1-[1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl]-3-(5-bromo-2-methoxy-phenyl)-urea hydrochloride and a molecular weight of 466.33 [1]. It functions as a multi-kinase inhibitor, selectively targeting three key receptor tyrosine kinases [2]:

| Target Receptor | Full Name | Primary Role in Cancer |

|---|---|---|

| VEGFR2 | Vascular Endothelial Growth Factor Receptor 2 | Angiogenesis (formation of new blood vessels) |

| PDGFRβ | Platelet-Derived Growth Factor Receptor Beta | Angiogenesis, stromal cell proliferation |

| EphB4 | Ephrin type-B receptor 4 | Tumor growth, progression, and angiogenesis |

Its ability to inhibit EphB4 is considered a novel mechanism of action compared to other approved angiogenesis inhibitors [2]. The diagram below illustrates its multi-targeted mechanism.

Preclinical Pharmacokinetic Data

The following table summarizes key quantitative pharmacokinetic data from a study in Sprague Dawley rats [3].

| Parameter | Value (Intravenous) | Value (Oral) |

|---|---|---|

| Half-life (t½) | 1.75 ± 0.79 hours | 2.66 ± 0.13 hours |

| Clearance (Cl) | 13.0 ± 2.62 mL/min/kg | Not Applicable |

| Volume of Distribution (Vd) | 2.11 ± 1.42 L/kg | Not Applicable |

| Time to Cmax (Tmax) | Not Applicable | ~2 hours |

| Oral Bioavailability | Not Applicable | 55% |

Additional Preclinical Characteristics:

- Metabolic Stability: this compound was found to be stable in various pre-clinical and human liver microsomes, with a low percentage metabolized [3] [1].

- Permeability: It is highly permeable and is not a substrate for P-glycoprotein (P-gp), which suggests good absorption [3].

- Distribution & Excretion: The drug exhibits extensive tissue distribution with a notably rapid and preferred uptake into lung tissue. The primary route of elimination is via feces, through bile along with its mono- and di-hydroxy metabolites [3].

Clinical Trial Insights

A pilot clinical trial investigated this compound in patients with advanced cancers, including an ovarian cancer expansion cohort [2].

- Dosing: The study evaluated this compound as a single agent at 200 mg twice daily in 28-day cycles, and in combination with 10 mg everolimus.

- Safety: this compound was well tolerated both as a single agent and in combination. No serious adverse events were reported, with common adverse events including hypertension, nausea, and abdominal pain.

- Drug Interaction: Coadministration with everolimus increased the exposure of everolimus by approximately 22%, suggesting a drug-drug interaction [2].

- Efficacy: While no patients demonstrated a tumor response per RECIST criteria, the majority achieved stable disease at their first restaging scan (two months) [2].

Research and Analysis Tool

For researchers studying drugs like this compound that affect cellular signaling pathways, analyzing post-translational modifications (PTMs) like phosphorylation is crucial. PTMNavigator is a tool that integrates experimental PTM data with pathway diagrams, offering kinase and pathway enrichment analysis [4]. This could be valuable for deeper investigation into the downstream effects and mechanisms of action of kinase inhibitors.

References

- 1. This compound | VEGFR Inhibitor [medchemexpress.com]

- 2. A pilot study of JI - 101 , an inhibitor of VEGFR-2, PDGFR-β, and... [link.springer.com]

- 3. Pharmacokinetics, tissue distribution and identification of putative... [pubmed.ncbi.nlm.nih.gov]

- 4. PTMNavigator: interactive visualization of differentially ... [nature.com]

Quantitative Analytical Methods for JI-101

The table below summarizes two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for determining JI-101 concentrations in biological matrices, as detailed in the search results [1] [2].

| Parameter | Method for Human Plasma & Urine [1] | Method for Rat Plasma [2] |

|---|---|---|

| Application | Clinical pharmacokinetic study in cancer patients | Preclinical pharmacokinetic study |

| Sample Matrix | Human plasma, human urine | Rat plasma |

| Sample Preparation | Solid-phase extraction (SPE) | Solid-phase extraction (SPE) |

| Chromatography | Column: Two Zorbax SB-C18 columns in series Mobile Phase: Acetonitrile - 0.1% formic acid in water (70:30, v/v) Run Time: 2.0 min | Column: Prodigy ODS column Mobile Phase: Binary gradient (A: Acetonitrile, B: 0.2% formic acid in water) Run Time: 4.0 min | | Mass Spectrometry | Ionization: Electrospray Ionization (ESI), positive mode MRM Transition: 466.20 → 265.10 (this compound) | Ionization: Electrospray Ionization (ESI), positive mode MRM Transition: 466.1 → 265 (this compound) | | Internal Standard | Alfuzosin | Phenacetin | | Linearity Range | 10.0 - 1508 ng/mL | 5.03 - 2014 ng/mL | | Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 5.03 ng/mL | | Precision | Intra-day: 1.57-14.5% Inter-day: 6.02-12.4% (in plasma) | Intra-day: 1.17-19.6% Inter-day: 3.09-10.4% |

Detailed Experimental Protocols

Protocol 1: Determination of this compound in Human Plasma and Urine [1]

This method is designed for clinical trial sample analysis and was validated according to FDA guidelines.

- Sample Preparation (Solid-Phase Extraction)

- Extract this compound and the internal standard (Alfuzosin) from human plasma or urine samples using a solid-phase extraction (SPE) process.

- Chromatographic Separation

- Column: Two Zorbax SB-C18 columns connected in series with a PEEK coupler.

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).

- Flow Rate: Information not specified in the abstract.

- Injection Volume: Information not specified in the abstract.

- Run Time: 2.0 minutes per sample.

- Mass Spectrometric Detection

- Ion Source: Electrospray Ionization (ESI) in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Analyte Transition: this compound: m/z 466.20 → 265.10.

- Internal Standard Transition: Alfuzosin: m/z 390.40 → 156.10.

- Method Validation

- The method was fully validated for selectivity, sensitivity, matrix effect, recovery, precision, accuracy, and stability. The LLOQ of 10.0 ng/mL demonstrates high sensitivity suitable for clinical studies.

Protocol 2: Determination of this compound in Rat Plasma [2]

This earlier method shares a similar principle but is adapted for preclinical research in rats.

- Sample Preparation (Solid-Phase Extraction)

- Extract this compound and the internal standard (Phenacetin) from rat plasma using a solid-phase extraction process.

- Chromatographic Separation

- Column: Prodigy ODS column.

- Mobile Phase: Binary gradient using mobile phase A (acetonitrile) and B (0.2% formic acid in water).

- Flow Rate: 0.30 mL/min.

- Run Time: 4.0 minutes per sample.

- Mass Spectrometric Detection

- Ion Source: Electrospray Ionization (ESI) in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Analyte Transition: this compound: m/z 466.1 → 265.

- Internal Standard Transition: Phenacetin: m/z 180.1 → 110.1.

- Method Validation

- The method was validated as per FDA guidelines. It achieved a slightly lower LLOQ of 5.03 ng/mL and showed acceptable precision and accuracy over the linear range.

This compound Signaling Pathway and Experimental Workflow

Since the search results lack details on the specific cellular pathways affected by this compound, the following diagram is a generalized representation of its known multi-kinase inhibitory activity. This compound is an orally active inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4) [3] [4]. Inhibiting these receptors disrupts downstream signaling crucial for cancer cell proliferation and angiogenesis.

Important Notes for Researchers

- Limited Scope of Information: The available data is restricted to analytical techniques for measuring this compound concentration. The search results do not contain protocols for in vitro cell-based assays (e.g., proliferation, kinase activity) or detailed in vivo efficacy studies in animal cancer models.

- Handling and Storage: this compound is typically supplied as a solid or as a solution in DMSO [3] [4]. For the 10 mM DMSO stock solution, it is recommended to use it soon and avoid long-term storage [3]. Always refer to the manufacturer's certificate of analysis for specific handling and safety instructions.

- Further Investigation: To design comprehensive experiments with this compound, you would need to consult more extensive primary research articles or patents that detail its use in specific cancer models and functional assays.

References

- 1. Highly Sensitive Method for the Determination of this compound, a ... [pubmed.ncbi.nlm.nih.gov]

- 2. application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 1mL(10 mM in DMSO) - Potent Kinase Inhibitor [apexbt.com]

- 4. This compound | VEGFR | PDGFR | Ephrin Receptor [targetmol.com]

Ji-101 application in research

JI-101 Application Notes

Drug Profile & Indication this compound is an oral multi-kinase inhibitor with a novel mechanism of action for an angiogenesis inhibitor, as it targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4) [1]. It was investigated in a pilot study for the treatment of advanced cancers, including an expansion cohort focused on ovarian cancer [1].

Key Findings from Pilot Clinical Study The pilot study investigated this compound both as a single agent and in combination with everolimus [1]. The primary goals were to assess pharmacokinetics (PK), pharmacodynamics (PD), tolerability, and preliminary efficacy.

- Tolerability: this compound was well tolerated both as a single agent and in combination with everolimus. No serious adverse events were reported. The most common adverse events included hypertension, nausea, and abdominal pain [1].

- Drug Interaction: The study found that this compound increased the exposure of everolimus by approximately 22%, suggesting a potential drug-drug interaction that needs to be managed [1].

- Efficacy: No patients in the study demonstrated a tumor response per RECIST criteria. However, the majority of patients achieved stable disease at their first restaging scans (two months) [1]. The conclusion was that this compound is promising due to its novel target profile but may need further study in a less refractory patient population or in combination with cytotoxic chemotherapy [1].

The table below summarizes the clinical trial design and outcomes:

| Aspect | Details |

|---|---|

| Study Design | Pilot trial with PK and PD cohorts [1] |

| Patient Population | Patients with advanced cancers; ovarian cancer expansion cohort [1] |

| Dosing Regimen | Single agent: 200 mg twice daily in 28-day cycles. Combination: 200 mg this compound with 10 mg everolimus [1] |

| Primary Outcomes | PK, PD, tolerability [1] |

| Efficacy Outcomes | Best response: Stable disease in majority of patients; no objective tumor response [1] |

| Safety Profile | Well tolerated; common AEs: hypertension, nausea, abdominal pain [1] |

| Key Finding | First clinical study to combine this compound with everolimus; identified drug-drug interaction [1] |

Experimental Protocols & Methodologies

The available publication is a high-level summary and does not contain the detailed laboratory protocols for the biochemical or cell-based assays used in the pre-clinical development of this compound. The clinical pilot study describes the patient dosing and monitoring but not the underlying PD biomarker assays.

Suggested Avenues for Obtaining Detailed Protocols:

- Contact Authors: Directly corresponding with the authors of the primary research paper may yield additional information or references to earlier pre-clinical studies.

- Search for Earlier Papers: Conduct a targeted literature search for earlier-phase (e.g., Phase I) or pre-clinical studies on this compound, which are more likely to contain detailed experimental methods.

- Patent Search: Investigate the patent literature related to this compound, as patents often include detailed examples of compound synthesis and biological testing.

Signaling Pathway & Experimental Workflow

The following diagram, generated using Graphviz, illustrates the multi-targeted mechanism of action of this compound and the logical flow of the pilot clinical study.

This compound Mechanism and Clinical Pilot Study Design

Conclusion

This compound represents a promising therapeutic agent due to its unique triple-receptor profile, particularly the inclusion of EphB4 inhibition, which distinguishes it from other approved angiogenesis inhibitors [1]. The initial pilot study established its tolerability and provided preliminary evidence of disease-stabilizing activity, warranting further investigation in larger clinical trials, potentially in different patient populations or combination regimens [1].

References

Comprehensive Application Notes and Protocols for JI-101: Analytical Methods and Clinical Implementation

Introduction to JI-101 and Its Therapeutic Significance

This compound is an orally administered multi-kinase inhibitor with a unique targeting profile that distinguishes it from other anti-angiogenic agents. This small molecule compound selectively inhibits three key receptor tyrosine kinases: vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and ephrin type-B receptor 4 (EphB4) [1]. The simultaneous inhibition of these three distinct signaling pathways represents a novel therapeutic approach, particularly in oncology, where these receptors play critical roles in tumor angiogenesis, growth, and metastasis. What makes this compound particularly noteworthy is that none of the currently approved angiogenesis inhibitors have been reported to inhibit EphB4, giving this compound a potentially unique mechanism of action in the landscape of targeted cancer therapies [1].

The therapeutic potential of this compound has been investigated in several clinical contexts, including as a single agent and in combination with everolimus, an mTOR inhibitor [1]. Early-phase clinical trials have demonstrated that this compound is generally well-tolerated, with a manageable safety profile characterized primarily by hypertension, nausea, and abdominal pain as the most common adverse events [1]. The compound has undergone rigorous analytical method development and validation to support pharmacokinetic characterization in clinical studies, which is essential for understanding its exposure-response relationships and optimizing dosing regimens [2].

Chemical and Physical Properties of this compound

This compound possesses well-defined chemical characteristics that inform its analytical detection and pharmaceutical development. The compound has a molecular formula of C₂₂H₂₀BrN₅O₂ and a monoisotopic mass of 465.08005 Da [3]. Its structure features a bromo-methoxyphenyl moiety linked to an indol-4-yl-urea scaffold with an aminopyridinylmethyl substituent, contributing to its kinase inhibitory properties. The systematic IUPAC name for this compound is 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea [3].

From an analytical perspective, this compound exhibits predictable mass spectrometric behavior with a primary protonated molecular ion [M+H]⁺ at m/z 466.08733, which fragments to a characteristic product ion at m/z 265.10 in collision-induced dissociation experiments [2]. The compound's predicted collision cross section (CCS) for the [M+H]⁺ adduct is 200.3 Ų, providing a useful parameter for identification in ion mobility spectrometry applications [3]. This compound also demonstrates moderate lipophilicity with a predicted XLogP value of 3.4, which influences its solubility, distribution, and clearance characteristics in biological systems [3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₂₂H₂₀BrN₅O₂ | Elemental composition |

| Molecular Weight | 465.08005 Da | Monoisotopic mass |

| Systematic Name | 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea | IUPAC nomenclature |

| XLogP | 3.4 | Predicted lipophilicity |

| CCS [M+H]⁺ | 200.3 Ų | Collision cross section for protonated form |

Analytical Method for this compound Quantification in Biological Matrices

LC-MS/MS Instrumentation and Conditions

A highly sensitive, rapid assay method has been developed and validated for the quantification of this compound in human plasma and urine using liquid chromatography-tandem mass spectrometry with electrospray ionization (LC-MS/MS-ESI) in positive ion mode [2]. The chromatographic separation is achieved using two Zorbax SB-C₁₈ columns connected in series with a PEEK coupler, providing sufficient retention and resolution for accurate quantification. The isocratic mobile phase consists of acetonitrile-0.1% formic acid in water (70:30, v/v), which optimally balances separation efficiency with mass spectrometric sensitivity. The total run time is approximately 2.0 minutes per sample, making this method suitable for high-throughput analysis of clinical samples [2].

Mass spectrometric detection employs multiple reaction monitoring (MRM) with specific ion transitions for optimal sensitivity and selectivity. For this compound, the transition monitored is m/z 466.20 → 265.10, representing the protonated molecular ion and a characteristic fragment ion, respectively. The internal standard, alfuzosin, is monitored using the transition m/z 390.40 → 156.10 [2]. The use of a stable isotope-labeled or structurally analogous internal standard corrects for variability in extraction efficiency and ionization efficiency, improving the precision and accuracy of the quantification.

Sample Preparation Procedure

The sample preparation employs a solid-phase extraction (SPE) process that effectively cleans up biological samples while maintaining high recovery of the analyte. The procedure begins with the aliquoting of 500 μL of plasma or urine sample into appropriate extraction tubes. The internal standard working solution (50 μL of alfuzosin at a predefined concentration) is added to each sample, followed by brief vortex mixing. The samples are then loaded onto preconditioned SPE cartridges, washed with appropriate solutions to remove interfering components, and eluted with an organic solvent optimized for this compound recovery [2].

The eluate is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C. The dried residues are reconstituted in 200 μL of mobile phase, and an aliquot is injected into the LC-MS/MS system for analysis. This sample preparation method has been demonstrated to provide consistent recovery of this compound across the validation range while effectively removing matrix components that could interfere with the analysis [2].

Method Validation Parameters

The analytical method has been subjected to comprehensive validation following established bioanalytical guidelines. The method demonstrates linearity over a concentration range of 10.0 to 1508 ng/mL in both plasma and urine, with a lower limit of quantification (LLOQ) of 10.0 ng/mL in both matrices [2]. The intra-day and inter-day precision and accuracy meet acceptance criteria, with intra-day precision ranging from 1.57% to 14.5% in plasma and 0.97% to 15.7% in urine, and inter-day precision ranging from 6.02% to 12.4% in plasma and 8.66% to 10.2% in urine [2].

Table 2: Analytical Method Validation Summary for this compound Quantification

| Validation Parameter | Plasma Results | Urine Results |

|---|---|---|

| Linear Range | 10.0 - 1508 ng/mL | 10.0 - 1508 ng/mL |

| Lower Limit of Quantification | 10.0 ng/mL | 10.0 ng/mL |

| Intra-day Precision | 1.57 - 14.5% | 0.97 - 15.7% |

| Inter-day Precision | 6.02 - 12.4% | 8.66 - 10.2% |

| Extraction Recovery | Consistent and reproducible | Consistent and reproducible |

| Matrix Effect | Minimal ion suppression/enhancement | Minimal ion suppression/enhancement |

| Stability | Established under various conditions | Established under various conditions |

The method was also validated for selectivity against interfering matrix components, matrix effects (ion suppression/enhancement), and stability under various storage and processing conditions, including benchtop, freeze-thaw, and long-term frozen storage stability [2]. All validation parameters met predefined acceptance criteria, supporting the reliability of the method for clinical pharmacokinetic studies.

Clinical Protocol for this compound Administration

Dosing Schedule and Combination Therapy

The clinical administration of this compound follows specific protocols that have been evaluated in clinical trials. In a study investigating this compound in combination with everolimus in patients with advanced cancers, including an ovarian cancer expansion cohort, the following dosing schedule was employed: On day 1, patients received a single agent dose of 10 mg everolimus. On day 8, patients received a combination of 10 mg everolimus and 200 mg this compound. On day 15, patients received a single agent dose of 200 mg this compound [1]. This staggered administration schedule allowed for the assessment of potential drug-drug interactions between this compound and everolimus.

For the single-agent cohort, patients received this compound at a dose of 200 mg twice daily for 28-day treatment cycles [1]. The twice-daily dosing regimen was implemented to maintain sustained target coverage throughout the dosing interval, based on the pharmacokinetic profile of the compound. Treatment cycles were repeated until disease progression or unacceptable toxicity occurred, with appropriate dose modifications or interruptions implemented based on individual patient tolerance.

Patient Monitoring and Safety Assessment

Patients receiving this compound require careful monitoring throughout the treatment period. Baseline assessments should include complete medical history, physical examination, vital signs (with particular attention to blood pressure), clinical laboratory tests (complete blood count, comprehensive metabolic panel, urinalysis), and tumor assessment by appropriate radiographic imaging. During treatment, patients should be assessed regularly for adverse events, with vital signs monitored at each clinic visit and laboratory tests performed at predefined intervals [1].

The most common adverse events associated with this compound administration include hypertension, nausea, and abdominal pain [1]. These events are generally manageable with appropriate supportive care measures. Hypertension, a class effect of VEGF pathway inhibitors, typically requires aggressive management with antihypertensive medications. Regular assessment for potential proteinuria is also recommended, as this may occur with anti-angiogenic agents. Dose modifications or temporary treatment interruptions should be implemented for severe or persistent adverse events according to protocol-specific guidelines.

Pharmacokinetic Assessment in Clinical Trials

In clinical pharmacokinetic studies, blood samples are collected at predetermined time points following this compound administration to characterize the absorption, distribution, and elimination profiles. Typical sampling time points include pre-dose (0 hour) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose [2]. Blood samples are collected into appropriate anticoagulant-containing tubes (typically K₂EDTA) and processed to plasma by centrifugation under controlled conditions. Urine samples may also be collected over predefined intervals (e.g., 0-6, 6-12, 12-24 hours) for determination of renal excretion [2].

All biological samples should be stored at -70°C or below until analysis to maintain analyte stability. The sample analysis is performed using the validated LC-MS/MS method described in Section 3, with quality control samples at low, medium, and high concentration levels included in each analytical run to ensure data reliability [2]. The resulting concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), elimination half-life (t₁/₂), apparent clearance (CL/F), and apparent volume of distribution (Vz/F).

Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic Profile of this compound

This compound demonstrates a pharmacokinetic profile consistent with orally administered small molecule kinase inhibitors. In clinical studies, the compound was rapidly absorbed, with measurable concentrations achieved within 0.5-1 hour after administration [2]. The drug exposure, as measured by area under the concentration-time curve (AUC), increased proportionally with dose within the studied range, supporting linear pharmacokinetics. The elimination half-life of this compound is approximately in the range of 3-6 hours, supporting twice-daily dosing to maintain continuous target coverage [2].

An important pharmacokinetic interaction was observed between this compound and everolimus when administered in combination. Coadministration of this compound increased the exposure of everolimus by approximately 22%, suggesting a clinically relevant drug-drug interaction [1]. This interaction may result from inhibition of everolimus metabolism or transport by this compound, though the precise mechanism has not been fully elucidated. This finding highlights the importance of therapeutic drug monitoring and potential dose adjustments when these agents are used in combination.

Pharmacodynamic Effects and Biomarkers

This compound exerts its pharmacological effects through simultaneous inhibition of VEGFR-2, PDGFR-β, and EphB4, resulting in potent anti-angiogenic activity. In preclinical models, inhibition of these targets disrupts multiple aspects of tumor angiogenesis, including endothelial cell proliferation, migration, and survival, as well as pericyte coverage of nascent vessels [1]. The unique targeting of EphB4 by this compound distinguishes it from other approved angiogenesis inhibitors and may provide additional antitumor activity beyond VEGF pathway inhibition alone.

In clinical studies, pharmacodynamic assessments have included measurement of circulating biomarkers such as vascular endothelial growth factor (VEGF) levels, although specific results of these biomarker analyses have not been comprehensively reported [1]. Additional potential pharmacodynamic biomarkers for this compound activity include soluble forms of the target receptors (sVEGFR-2, sEphB4) and functional imaging assessments of tumor perfusion and vascular permeability. Correlative biomarker studies in future clinical trials would help to establish the relationship between drug exposure, target inhibition, and clinical outcomes.

Table 3: Clinical Pharmacokinetic Parameters of this compound

| Parameter | Value/Range | Comments |

|---|---|---|

| Tₘₐₓ | 0.5 - 1 hour | Rapid absorption after oral administration |

| Elimination t₁/₂ | 3 - 6 hours | Supports twice-daily dosing regimen |

| Linear Range | 10.0 - 1508 ng/mL | Demonstrated in clinical samples |

| Everolimus Interaction | ~22% increase in exposure | When co-administered with this compound |

| Primary Metabolic Pathways | Putative oxidative metabolism | Based on metabolite identification studies |

| Renal Excretion | Quantifiable in urine | Exact percentage not specified |

Experimental Workflows and Signaling Pathways

Analytical Workflow for this compound Quantification

The complete analytical process for this compound quantification in biological samples follows a structured workflow that ensures reliable and reproducible results. The process begins with sample collection and processing, proceeds through sample preparation and analysis, and concludes with data processing and interpretation. The workflow has been optimized to maintain sample integrity throughout the process and to minimize analytical variability.

Diagram 1: Analytical workflow for this compound quantification in biological samples

This compound Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects through coordinated inhibition of three key receptor tyrosine kinases involved in tumor growth and angiogenesis. VEGFR-2 is the primary mediator of VEGF-induced angiogenesis, while PDGFR-β signaling supports pericyte recruitment and vessel stabilization. EphB4, the most distinctive target of this compound, plays roles in both angiogenesis and tumor cell survival and invasion. The simultaneous inhibition of these three targets creates a comprehensive anti-angiogenic effect that may overcome the compensatory mechanisms that limit single-target agents.

Diagram 2: this compound mechanism of action and signaling pathways

Conclusion and Future Perspectives

This compound represents a promising therapeutic agent with a unique multi-kinase inhibition profile that distinguishes it from currently approved angiogenesis inhibitors. The well-validated LC-MS/MS method for this compound quantification in biological matrices provides a robust tool for supporting further clinical development of this compound. The analytical method demonstrates excellent sensitivity, with a lower limit of quantification of 10.0 ng/mL in both plasma and urine, and a linear range extending to 1508 ng/mL, covering the expected clinical exposure range [2].

Clinical studies have established the preliminary safety and efficacy profile of this compound, both as a single agent and in combination with everolimus [1]. The observed drug-drug interaction between this compound and everolimus, resulting in approximately 22% increased exposure of everolimus, warrants consideration in combination therapy regimens [1]. Future studies may explore this compound in less refractory patient populations or in combination with cytotoxic chemotherapy, potentially leveraging its anti-angiogenic effects to enhance chemotherapy delivery through vascular normalization. Further development of pharmacodynamic biomarkers would strengthen the understanding of the relationship between target inhibition and clinical response, potentially guiding patient selection and dose optimization.

References

Analytical Method for JI-101 Quantification in Rat Plasma

The following protocol is based on a highly sensitive and validated LC-MS/MS method developed for the determination of JI-101 in rat plasma [1].

- Sample Preparation: Solid-phase extraction (SPE) was used to isolate this compound and the internal standard (IS), phenacetin, from rat plasma.

- Chromatography:

- Column: Prodigy ODS

- Mobile Phase: A binary gradient consisting of:

- Mobile Phase A: Acetonitrile

- Mobile Phase B: 0.2% Formic acid in water

- Flow Rate: 0.30 mL/min

- Run Time: 4.0 minutes

- Mass Spectrometry Detection:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode

- Monitoring Transitions (MRM):

- This compound: m/z 466.1 → 265

- Internal Standard (Phenacetin): m/z 180.1 → 110.1

- Method Validation: The method was validated as per FDA guidelines. The calibration curve was linear over the range of 5.03 to 2014 ng/mL, with a lower limit of quantitation (LLOQ) of 5.03 ng/mL. Precision values (intra-day and inter-day) were within acceptable ranges [1].

Protocol for Tissue Distribution Study Using a Plasma Calibration Curve

This strategy outlines how a validated plasma assay was adapted to quantify this compound in multiple tissue homogenates from a rat tissue distribution study, circumventing the need for separate method development in each tissue matrix [2].

- Sample Preparation: A simple protein precipitation technique was used to extract this compound and the internal standard from the various tissue homogenates.

- Analysis: The extracted samples were analyzed using the same LC-MS/MS method described in the plasma protocol above [2].

- Performance: The recovery of this compound from all tested tissue homogenate matrices was found to be greater than 70%. The plasma calibration curve, which ranged from 5.02 to 4017 ng/mL, was successfully applied to quantify this compound levels in the harvested tissues [2].

Summary of Quantitative Method Performance

The table below consolidates key performance data from the two analytical studies.

| Parameter | Plasma Analysis [1] | Tissue Homogenate Analysis [2] |

|---|---|---|

| Analytical Technique | LC-ESI-MS/MS | LC-ESI-MS/MS |

| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation |

| Linear Range | 5.03 – 2014 ng/mL | 5.02 – 4017 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5.03 ng/mL | Not specified (calibration curve from plasma applied) |

| Internal Standard | Phenacetin | Presumably the same as plasma method |

| Key Application | Pharmacokinetic study in rats | Tissue distribution study in rats |

Experimental Workflow for Tissue Distribution Study

The following diagram illustrates the logical workflow for conducting a tissue distribution study using the extended applicability of the plasma calibration curve.

Important Considerations for Application

Please be aware of the following limitations when interpreting these protocols:

- Temporal Context: The methodologies and study data are from publications between 2011 and 2015. Technological advancements in LC-MS/MS and changes in regulatory guidance may have occurred since then.

- Biological Model: All protocols and data are derived from rat studies. Translation to other species, including humans, requires separate validation.

- Clinical Relevance: A pilot clinical study from 2015 indicated that this compound was well-tolerated but showed limited efficacy, with no patients demonstrating a tumor response per RECIST criteria, though some had stable disease [3]. Further development status of this compound is unclear based on the available search results.

References

Application Notes and Protocols for JI-101: Analytical Method and Clinical Pharmacology

Introduction to JI-101

This compound is an orally administered multi-kinase inhibitor that uniquely targets three key receptors involved in angiogenesis and tumor progression: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4) [1]. Its novel mechanism of action, particularly the inhibition of EphB4—a target not reported for other approved angiogenesis inhibitors—makes it a compound of significant interest in oncology drug development [1]. This document provides a detailed summary of the validated bioanalytical method for quantifying this compound and key findings from early-stage clinical trials.

Analytical Methodology: LC-MS/MS Quantification of this compound

A highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and rigorously validated for the determination of this compound concentrations in human plasma and urine [2].

Protocol: Sample Preparation and Analysis

2.1.1 Materials and Reagents

- Analytical Standard: this compound pure standard.

- Internal Standard (IS): Alfuzosin.

- Solid-Phase Extraction (SPE): Appropriate SPE cartridges.

- Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).

- Chromatography Columns: Two Zorbax SB-C₁₈ columns connected in series with a PEEK coupler.

2.1.2 Sample Preparation Procedure

- Aliquot: Piper an appropriate volume of human plasma or urine sample.

- Add Internal Standard: Add a known amount of alfuzosin (IS) to the sample.

- Solid-Phase Extraction: Extract this compound and the IS from the biological matrix using the SPE process.

- Reconstitute: Reconstitute the extracted dry residue in the mobile phase for LC-MS/MS injection [2].

2.1.3 Instrumental Parameters and Chromatography

- HPLC System: Configured with two Zorbax SB-C₁₈ columns in series.

- Mobile Phase: Acetonitrile - 0.1% formic acid in water (70:30, v/v), operated in an isocratic mode.

- Flow Rate and Run Time: Optimized for a total chromatographic run time of 2.0 minutes.

- Mass Spectrometry: LC-MS/MS system with an Electrospray Ionization (ESI) source in the positive-ion mode.

- Detection: Multiple Reaction Monitoring (MRM) with ion transitions of m/z 466.20 → 265.10 for this compound and m/z 390.40 → 156.10 for the internal standard (alfuzosin) [2].

Method Validation Summary

The following table summarizes the key validation parameters of the LC-MS/MS method as reported in the literature [2].

Table 1: Validation Parameters for the LC-MS/MS Bioanalytical Method of this compound

| Validation Parameter | Result in Human Plasma | Result in Human Urine |

|---|---|---|

| Linear Range | 10.0 - 1508 ng/mL | 10.0 - 1508 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 10.0 ng/mL |

| Intra-Day Precision (% CV) | 1.57 - 14.5% | 0.97 - 15.7% |

| Inter-Day Precision (% CV) | 6.02 - 12.4% | 8.66 - 10.2% |

| Extraction Recovery | Evaluated and found acceptable | Evaluated and found acceptable |

| Matrix Effect | Evaluated and found acceptable | Evaluated and found acceptable |

The validation covered selectivity, sensitivity, matrix effect, recovery, precision, accuracy, and stability, confirming the method's reliability for clinical studies [2].

Clinical Application and Pharmacokinetics

The validated method has been successfully applied to characterize the pharmacokinetics of this compound in cancer patients [2].

Clinical Trial Protocol and Findings

A pilot clinical study investigated this compound, both as a single agent and in combination with everolimus (an mTOR inhibitor), in patients with advanced cancers, including an expansion cohort in ovarian cancer [1].

3.1.1 Dosing and Study Design

- Pharmacokinetic (PK) Cohort: Patients (

n=4) received:- Day 1: Single agent everolimus (10 mg).

- Day 8: Combination of everolimus (10 mg) and this compound (200 mg).

- Day 15: Single agent this compound (200 mg).

- Pharmacodynamic (PD) Cohort: Patients (

n=11) with ovarian cancer received single agent this compound at a dose of 200 mg twice daily for 28-day treatment cycles [1].

3.1.2 Key Findings

- Tolerability: this compound was well tolerated both as a single agent and in combination with everolimus. No serious adverse events were reported. Common adverse events included hypertension, nausea, and abdominal pain [1].

- Drug-Drug Interaction: Coadministration of this compound increased the exposure of everolimus by approximately 22%, suggesting a clinically relevant pharmacokinetic interaction [1].

- Efficacy: No patients demonstrated a partial or complete response according to RECIST criteria. However, the majority of patients achieved stable disease at their first restaging scans (two months) [1].

The targets of this compound and their roles in cancer pathways are summarized below.

Table 2: Pharmacological Targets of this compound and Their Roles in Cancer

| Target | Full Name | Primary Role in Cancer |

|---|---|---|

| VEGFR-2 | Vascular Endothelial Growth Factor Receptor-2 | Mediates angiogenesis (formation of new blood vessels to supply the tumor). |

| PDGFR-β | Platelet-Derived Growth Factor Receptor-β | Involved in pericyte recruitment and stromal support for tumors. |

| EphB4 | Ephrin type-B receptor 4 | Regulates vascular remodeling, cell migration, and tumor cell survival. |

Signaling Pathway Context

While this compound directly inhibits VEGFR-2, PDGFR-β, and EphB4, these receptors are part of a broader signaling network often dysregulated in cancer. A key downstream pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade [3]. Although this compound does not directly inhibit EGFR, understanding this context is valuable. Upon activation by mutations or overexpression, EGFR drives pro-oncogenic signaling through two main pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway [3]. These pathways ultimately promote uncontrolled cell cycle progression by inducing CYCLIN D expression, activating CDK4/6, and repressing cyclin-dependent kinase inhibitors [3]. The combined use of this compound with everolimus (an mTOR inhibitor) represents a rational strategy to simultaneously target angiogenesis and downstream cell proliferation signals [1].

The diagram below illustrates the signaling pathways targeted by this compound and its context within the broader oncogenic signaling landscape, including the key downstream outputs that lead to cancer cell proliferation.

Diagram 1: this compound inhibits key receptor tyrosine kinases to block pro-angiogenic and proliferative signaling pathways. The diagram also shows the downstream EGFR signaling context for cancer cell proliferation.

Conclusion

The development of a robust and sensitive LC-MS/MS method has enabled the precise quantification of this compound in biological matrices, facilitating its clinical pharmacokinetic evaluation [2]. Early-phase clinical data indicates that this compound, with its unique triple-inhibition profile, is well-tolerated and can achieve disease stabilization in a heavily pre-treated patient population [1]. The observed drug interaction with everolimus warrants consideration in combination therapy design. Further prospective studies are recommended to explore the efficacy of this compound in less refractory patients or in combination with cytotoxic agents.

References

A Framework for Optimizing JI-101 Experiments

Since detailed protocols are not public, experimental optimization for a multi-targeted agent like JI-101 should focus on confirming its mechanism of action and measuring its effects in relevant biological models. The table below outlines key experimental areas and objectives.

| Experimental Area | Primary Optimization Objectives | Key Parameters/Variables to Measure |

|---|---|---|

| Target Engagement & Selectivity | Confirm inhibition of VEGFR2, PDGFRβ, EphB4; assess off-target effects [1] | Kinase inhibition profiles (IC50), phosphorylation status of targets & downstream proteins (via Western blot/phospho-kinase array) |

| Cellular Phenotypic Assays | Determine effects on proliferation, apoptosis, migration; identify sensitive/resistant cell lines | Cell viability (IC50), apoptosis assays (caspase activation), migration/invasion assays, cell cycle analysis |

| In Vivo Efficacy | Establish dosing regimen, evaluate tumor growth inhibition, identify predictive biomarkers | Tumor volume/weight, dosing schedule (e.g., QD vs. QOD), pharmacokinetics (PK), pharmacodynamics (PD) biomarkers in blood/tissue |

Visualizing the Mechanism and Experimental Workflow

Using the provided color palette and Graphviz, you can create clear diagrams for your application notes. Below are examples for a signaling pathway and an experimental workflow.

Diagram 1: this compound Core Signaling Pathway

This diagram illustrates the primary kinase targets of this compound and their key downstream effects on cancer cells [1].

Diagram 2: Proposed Experimental Workflow

This flowchart outlines a logical sequence for a comprehensive this compound optimization study, integrating the experiments from the framework above.

Suggested Methodologies for Key Experiments

- Target Engagement & Selectivity: Use cell-based Western blotting or immunofluorescence to measure the reduction in phosphorylation of the direct targets (VEGFR2, PDGFRβ, EphB4) and key downstream effectors like AKT and ERK1/2 [2]. For a broader profile, commercial phospho-kinase arrays are highly efficient.

- Cellular Phenotypic Assays: Standard assays like the MTT or CellTiter-Glo for viability, wound healing or Boyden chamber assays for migration, and flow cytometry for cell cycle and apoptosis (using Annexin V/PI staining) are applicable.

- In Vivo Efficacy: Employ human tumor xenograft models in immunocompromised mice. Prioritize models where the cellular assays showed sensitivity. Measure tumor volume regularly and analyze harvested tumors for cleaved caspase-3 (apoptosis) and CD31 (microvessel density) via immunohistochemistry to confirm the anti-angiogenic and pro-apoptotic mechanisms.

References

Ji-101 in vivo application protocols

Pharmacology Overview of JI-101

This compound is an orally active triple kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Ephrin B4 Receptor (EphB4) [1] [2]. This combination is notable as currently approved angiogenesis inhibitors do not target EphB4, giving this compound a unique mechanism of action [2]. Its primary biological activities include:

- Inhibition of angiogenesis by blocking VEGFR2 and PDGFRβ signaling.

- Direct antineoplastic activity through inhibition of tumor cell proliferation, potentially via EphB4 inhibition.

- It has shown potent activity against various cancer cell lines and xenografts and is or was in Phase II clinical development for solid tumors [1] [2].

In Vivo Protocols and Experimental Data

The following protocols and data are primarily derived from preclinical studies in rodent models.

Pharmacokinetics, Tissue Distribution, and Metabolism in Rats

This study provides foundational data on how this compound is absorbed, distributed, and eliminated in Sprague Dawley rats [3] [1].

Experimental Workflow

- Animal Model: Male Sprague Dawley rats (195-210 g) were used in a parallel-group design [1].

- Dosing and Administration:

- Formulation: The protocol indicates that this compound can be formulated for oral administration using a sequential co-solvent method. For instance, a 2.5 mg/mL solution can be made using 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1].

- Dose: 30 mg/kg [1].

- Routes: Intravenous (IV via tail vein) and oral (gavage) for bioavailability comparison [1].

- Sample Collection:

- Blood/Plasma: Serial blood samples (~100 μL) were collected from the retro-orbital plexus at pre-dose, 0.12 (IV only), 0.25, 0.5, 1, 2, 4, 8, 10 (oral only), and 24 hours post-dose. Plasma was separated using centrifugation with K₂EDTA as an anticoagulant and stored at -80°C [1].

- Tissues: Collected for distribution analysis.

- Excreta: Bile and feces were collected for excretion and metabolite identification [3] [1].

- Key Quantitative Findings:

| Parameter | Intravenous (IV) | Oral (PO) | Description |

|---|---|---|---|

| C~max~ | - | Reached at ~2 h | Maximum plasma concentration |

| t~½~ | 1.75 ± 0.79 h | 2.66 ± 0.13 h | Elimination half-life |

| CL | 13.0 ± 2.62 mL/min/kg | - | Clearance |

| V~d~ | 2.11 ± 1.42 L/kg | - | Volume of Distribution |

| Oral Bioavailability | - | 55% | Fraction of oral dose absorbed |

Clinical Pilot Study in Ovarian Cancer

This early-phase human trial investigated this compound both as a single agent and in combination with everolimus in patients with advanced cancers, including an ovarian cancer expansion cohort [2].

Clinical Workflow

- Dosing Protocol:

- Key Findings:

- Tolerability: this compound was well tolerated both as a single agent and in combination with everolimus. No serious adverse events were reported in this pilot study. Common adverse events included hypertension, nausea, and abdominal pain [2].

- Drug Interaction: Coadministration of this compound increased the exposure of everolimus by approximately 22%, indicating a pharmacokinetic drug-drug interaction [2].

- Efficacy: No patients demonstrated a partial or complete response per RECIST criteria. However, the majority of patients achieved stable disease at their first restaging scan (two months) [2].

Key Application Notes for Researchers

- Formulation Considerations: For in vivo studies, this compound has limited solubility in water and ethanol. The use of co-solvents like DMSO, PEG300, and Tween80 in saline is a viable strategy to prepare solutions for oral gavage in rodents [1].

- Unique Target Profile: The inhibition of EphB4, not targeted by other approved angiogenesis inhibitors, is a key differentiator of this compound. Research should focus on tumor types where this pathway is implicated [2].

- Combination Potential: The clinical pilot study shows the feasibility of combining this compound with other agents like everolimus, but it is crucial to monitor for potential drug-drug interactions that may require dose adjustments [2].

- Efficacy Interpretation: Preclinical data shows promising absorption and distribution. The lack of tumor shrinkage in the early clinical trial but a high rate of stable disease suggests this compound may have a cytostatic effect, and efficacy endpoints should be chosen accordingly [2].

References

Ji-101 in vitro methodology

JI-101 Compound Profile

This compound is an orally active, small-molecule multi-kinase inhibitor. Its mechanism of action is defined by its simultaneous targeting of three key receptor tyrosine kinases involved in tumor growth and angiogenesis [1].

| Property | Description |

|---|---|

| Drug Name | This compound |

| Class | Multi-kinase inhibitor |

| Primary Targets | VEGFR-2, PDGFR-β, EphB4 [1] |

| Administration | Oral |

| Key Differentiator | First reported angiogenesis inhibitor to target EphB4 [1] |

Proposed Signaling Pathway & Mechanism

The diagram below illustrates the primary signaling pathways that this compound is designed to inhibit. This model synthesizes information from the search results, particularly this compound's known targets, and general knowledge of how these pathways function in cancer [1].

Diagram Title: this compound Multi-Kinase Inhibition Pathways

This diagram outlines the proposed mechanism where this compound (green octagon) binds to and inhibits its target receptors (VEGFR-2, PDGFR-β, EphB4) on the cell membrane. By blocking these receptors, the drug aims to disrupt the downstream cellular signals that promote angiogenesis (the formation of new blood vessels to feed the tumor) and cell survival, thereby inhibiting overall tumor growth [1].

References

The Available Information on JI-101

The search results contain one primary scientific resource related to JI-101. The table below summarizes the key details from this study.

| Aspect | Description |

|---|---|

| Core Focus | Bioanalytical method for quantifying this compound levels in human plasma and urine [1]. |

| Application | Clinical pharmacokinetic study in cancer patients [1]. |